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Compound of Interest

3'-Chloro-3-(3-
Compound Name:

methylphenyl)propiophenone
CAS No.: 898790-63-1

Cat. No.: B3023736

Get Quote

Executive Summary & Substance Identification

This guide serves as an advanced technical manual for 3'-Chloro-3-(3-
methylphenyl)propiophenone (CAS: 898790-96-0). Unlike a standard Safety Data Sheet
(SDS) which satisfies legal compliance, this document integrates Quantitative Structure-Activity
Relationship (QSAR) predictions with field-proven handling protocols to ensure data integrity
and personnel safety during drug discovery workflows.

The compound is a dihydrochalcone derivative, characterized by a halogenated benzoyl core
linked to a tolyl moiety via an ethylene bridge. It is frequently utilized as a scaffold in the
synthesis of monoamine reuptake inhibitors and heterocyclic precursors.

Chemical Identity Table
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Parameter Technical Specification

1-(3-Chlorophenyl)-3-(3-methylphenyl)propan-1-

IUPAC Name
one
Common Synonyms 3-Chloro-3'-(3-methylphenyl)-dihydrochalcone
CAS Number 898790-96-0
Molecular Formula
Molecular Weight 258.74 g/mol

CC1=CC(=CC=C1)CCC(=0)C2=CC(=CC=C2)C
|

SMILES

) Viscous Oil or Low-Melting Solid (Polymorph
Physical State
dependent)

Hazard Assessment & Toxicology (SAR Analysis)

Note: Specific toxicological data for this isomer is limited. The following assessment is derived
from Structure-Activity Relationships (SAR) of analogous halogenated aromatic ketones (e.g.,
3-chloropropiophenone).

Core Hazards

The presence of the

-methylene ketone moiety adjacent to an electron-withdrawing chlorophenyl ring increases the
electrophilicity of the carbonyl carbon and the acidity of the

-protons.

o Acute Toxicity (Oral): Category 4 (Predicted). Harmful if swallowed.[1][2][3]

o Skin/Eye Irritation: Category 2.[1][3][4] The lipophilic nature of the diaryl system facilitates
dermal absorption, leading to localized irritation.

o Specific Target Organ Toxicity (Single Exposure): Category 3.[1] Respiratory tract irritation is
highly probable upon inhalation of aerosols or dusts.
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Mechanism of Action (Toxicology)

The ketone group can form Schiff bases with amine residues in proteins, potentially leading to
sensitization. The chlorophenyl ring is metabolically stable but may undergo oxidative

dechlorination in hepatic pathways, generating reactive radical species.

Emergency Response Logic

The following decision tree outlines the immediate response protocols for exposure incidents.

Exposure Incident

Identify Exposure Route

Inhalation

[ Dermal/Eye Contact

/

1. Flush 15+ min (Eyewash/Shower) 1. Move to Fresh Air 1. Rinse Mouth
2. Remove Contaminated Clothing 2. Oxygen if hypoxic 2. Do NOT Induce Vomiting
3. PEG-400 Wash (if available) 3. Monitor for Pulmonary Edema 3. Administer Activated Charcoal

Seek Medical Attention

(Bring CAS & Structure Data)

Click to download full resolution via product page

Figure 1:Triage logic for acute exposure. Note the specific recommendation for PEG-400 in

dermal decontamination due to the compound's lipophilicity.
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Handling, Storage, & Stability

Expert Insight: Halogenated propiophenones are susceptible to photodegradation and

-oxidation over time. Standard "shelf storage" often leads to the formation of benzoic acid
derivatives and discoloration.

Storage Protocol[6]

o Atmosphere: Store under Argon or Nitrogen. The methylene bridge is prone to radical
autoxidation.

o Temperature: 2°C to 8°C (Refrigerated).

o Container: Amber glass with Teflon-lined caps to prevent UV degradation and plasticizer

leaching.
Personal Protective Equipment (PPE) Matrix
PPE Type Specification Causality/Reasoning
o ) Ketones can swell natural
Nitrile (Double gloving ]
) latex; halogenated aromatics
Gloves recommended) or Laminate
] ] i permeate standard rubber
Film (Silver Shield) )
rapidly.
P95/P100 Particulate Prevents inhalation of irritant
Respiratory Respirator (if solid) or Organic aerosols which can cause
Vapor Cartridge (if oil/lheated) chemical pneumonitis.
Standard safety glasses are
Eye Protection Chemical Splash Goggles insufficient against splashes of

viscous irritant oils.

Experimental Protocol: Purification & Quality
Control

Objective: To purify crude 3'-Chloro-3-(3-methylphenyl)propiophenone synthesized via
Friedel-Crafts acylation or Chalcone hydrogenation, removing unreacted starting materials and
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regioisomers.

Self-Validating Purification Workflow

This protocol uses Flash Column Chromatography with a gradient elution system.

Materials:

Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase A: Hexanes (Non-polar).

Mobile Phase B: Ethyl Acetate (Polar).

Detection: UV (254 nm) and lodine Stain.
Step-by-Step Methodology:

o Sample Preparation: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM).
Adsorb onto silica gel (1:2 ratio w/w) and evaporate to dryness to create a "dry load." Why:
Wet loading viscous oils leads to band tailing and poor separation.

e Column Equilibration: Flush the column with 100% Hexanes (3 Column Volumes - CV).

o Elution Gradient:

[e]

0-5 min: 100% Hexanes (Elutes non-polar impurities).

5-20 min: Gradient to 5% EtOAc/Hexanes.

o

[¢]

20-40 min: Gradient to 10% EtOAc/Hexanes (Target compound typically elutes here).

[¢]

40-50 min: Flush with 30% EtOAc (Elutes polar byproducts).
» Fraction Analysis (Self-Validation):
o Spot fractions on TLC plates.

o Pass Criteria: Single spot under UV; no baseline streak.
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o Fail Criteria: Co-elution with lower Rf spots (likely the alcohol derivative).

« |solation: Combine pure fractions and concentrate in vacuo at <40°C.

Analytical Verification (QC)

Before releasing the batch for biological testing, verify identity using the following markers:
e 1HNMR (
): Look for the ethylene bridge triplet signals (

ppm) and the characteristic splitting of the 3-chlorophenyl ring.

e HPLC Purity: >98% (Area under curve) at 254 nm.

Synthesis & Metabolic Pathway Visualization

Understanding the origin (synthesis) and fate (metabolism) of the molecule is crucial for safety
and research design.

In Vivo: Reductase Metabolite: _
In Vitro: NaBH4 Alcohol Reduction

(Secondary Alcohol)

Aldol Cond \
3-Chlorobenzaldehyde (oNag:/gE:)‘on

\ Selective Hydrogenation
Intermediate: Pd/C, H2
/ Chalcone Derivative

CYP450
Oxidation

Metabolite:

3-Methylacetophenone . P
Benzylic Oxidation

Click to download full resolution via product page

Figure 2:Synthetic origin via Aldol condensation and potential metabolic fates. The reduction to
the secondary alcohol is the primary metabolic pathway in biological systems.

Regulatory & Compliance

o Controlled Substance Status: While not typically scheduled federally (US), this compound is
a structural isomer of precursors used for synthetic cathinones. Researchers must maintain
strict inventory logs to prevent diversion.
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» Waste Disposal: Incinerate in a chemical incinerator equipped with an afterburner and
scrubber. Do not discharge into drains; the compound is classified as Aquatic Acute 1
(Predicted) due to its halogenated aromatic nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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